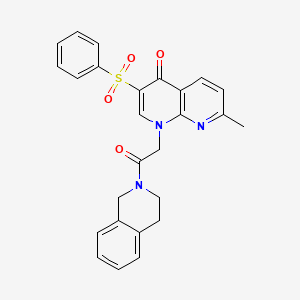

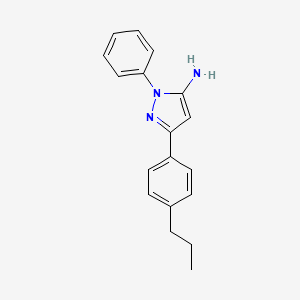

![molecular formula C17H16N2O3S B2414802 N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide CAS No. 307327-08-8](/img/structure/B2414802.png)

N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antibacterial activity and are considered promising candidates for the development of new antimicrobial agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. For example, the synthesis of certain derivatives involves the treatment of intermediate compounds with various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the yield and melting point can be determined experimentally, while the chemical shifts of hydrogen and carbon atoms can be analyzed using NMR spectroscopy .Scientific Research Applications

- Benzothiazoles, with their fused benzene and thiazole rings containing nitrogen and sulfur, serve as valuable building blocks for drug design. The easy functionalization of the 2-NH₂ and 2-SH groups, along with the benzene ring, makes them attractive for synthesizing pharmacologically active heterocycles .

- Benzothiazole derivatives can form stable complexes with metal ions. Investigating ZINC02709752’s ability to chelate metals (such as copper, zinc, or iron) could have implications in fields like catalysis, bioinorganic chemistry, and metal-based therapies .

Drug Design and Development

Metal Chelation and Coordination Chemistry

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .

Mode of Action

Biochemical Pathways

It’s known that benzothiazole derivatives can affect the biosynthesis of prostaglandins, which are derived from arachidonic acid . This can lead to anti-inflammatory effects .

Pharmacokinetics

The admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-3-22-12-5-6-14-16(9-12)23-17(19-14)13-8-11(18-10(2)20)4-7-15(13)21/h4-9,21H,3H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQPJHIWVOZVHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2414719.png)

![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)

![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)

![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)